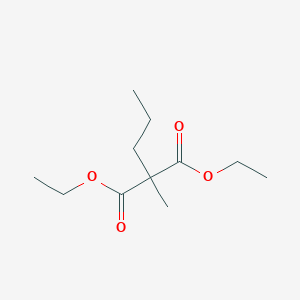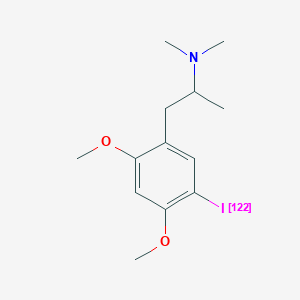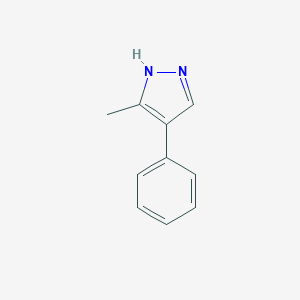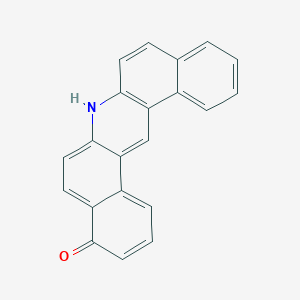
4-Hydroxydibenz(a,j)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxydibenz(a,j)acridine, also known as 4-OH-DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential carcinogenic properties. It is a potent mutagenic compound that has been shown to induce DNA damage and cause mutations in various cell types. Despite its potential hazards, 4-OH-DBA has also been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-Hydroxydibenz(a,j)acridine is complex and not fully understood. It is believed to induce DNA damage through the formation of reactive oxygen species (ROS) and the formation of DNA adducts. These DNA adducts can cause mutations and lead to the development of cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Hydroxydibenz(a,j)acridine are varied and depend on the dose and exposure duration. It has been shown to induce oxidative stress and inflammation in various cell types. It can also cause cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxydibenz(a,j)acridine in lab experiments is its potent mutagenic properties. This makes it a useful tool for studying the effects of DNA damage and mutations on various cell types. However, its potential hazards and carcinogenic properties make it important to handle with care and take appropriate safety precautions.
List of
Zukünftige Richtungen
1. Further studies on the potential therapeutic applications of 4-Hydroxydibenz(a,j)acridine in cancer treatment.
2. Investigation of the molecular mechanisms underlying the mutagenic properties of 4-Hydroxydibenz(a,j)acridine.
3. Development of safer and more efficient synthesis methods for 4-Hydroxydibenz(a,j)acridine.
4. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on other biological processes, such as immune function and metabolism.
5. Exploration of the potential synergistic effects of 4-Hydroxydibenz(a,j)acridine with other cancer treatments, such as chemotherapy and radiation therapy.
6. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on different cancer types and stages.
7. Development of new methods for detecting and quantifying 4-Hydroxydibenz(a,j)acridine in biological samples.
8. Investigation of the potential effects of 4-Hydroxydibenz(a,j)acridine on non-cancerous cells and tissues.
9. Exploration of the potential effects of 4-Hydroxydibenz(a,j)acridine on the environment and human health.
10. Development of new methods for mitigating the potential hazards of 4-Hydroxydibenz(a,j)acridine in industrial and research settings.
Synthesemethoden
The synthesis of 4-Hydroxydibenz(a,j)acridine can be achieved through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the use of various reagents and catalysts to produce the compound. Microbial metabolism, on the other hand, involves the use of bacteria or fungi to produce the compound through biotransformation of other compounds.
Wissenschaftliche Forschungsanwendungen
4-Hydroxydibenz(a,j)acridine has been extensively studied for its potential carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. However, recent studies have also shown that 4-Hydroxydibenz(a,j)acridine has potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
105467-67-2 |
|---|---|
Produktname |
4-Hydroxydibenz(a,j)acridine |
Molekularformel |
C21H13NO |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,9,11,15,17,19,21-decaen-8-one |
InChI |
InChI=1S/C21H13NO/c23-21-7-3-6-15-16(21)9-11-20-18(15)12-17-14-5-2-1-4-13(14)8-10-19(17)22-20/h1-12,22H |
InChI-Schlüssel |
KLTMVHPZQSTVBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |
Synonyme |
4-Hydroxydibenz(a,j)acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



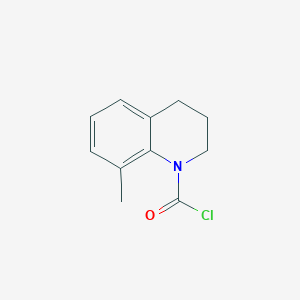
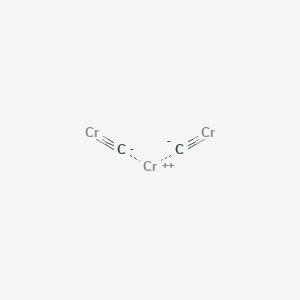

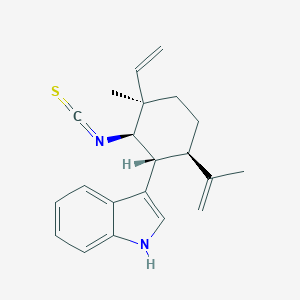
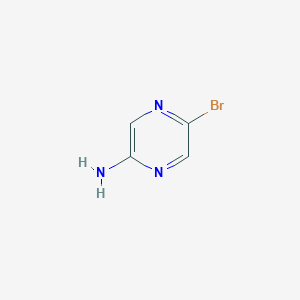
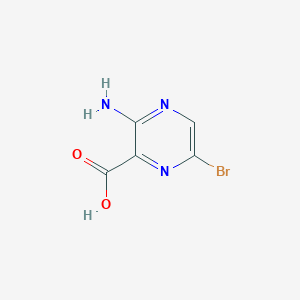
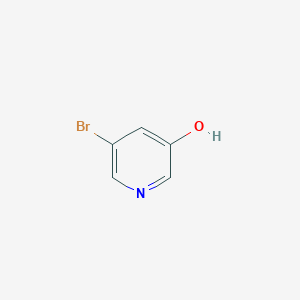
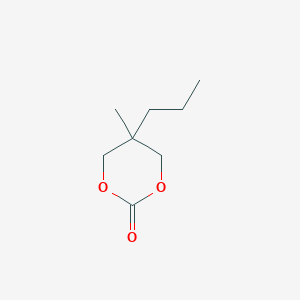
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
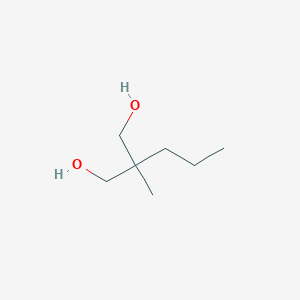
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
